Chinfloxacin belongs to the fluoroquinolone class of antibiotics, which are characterized by their fluorinated quinolone structure. This class includes several well-known antibiotics such as ciprofloxacin and levofloxacin. The source of Chinfloxacin is primarily synthetic, developed through chemical modifications of existing fluoroquinolones to enhance therapeutic efficacy and reduce resistance.
The synthesis of Chinfloxacin involves several chemical reactions that modify the core structure of ciprofloxacin. Key methods include:
For instance, FTIR analysis helps identify functional groups, while HPLC is used for quantitative analysis of the compound in various formulations .
Chinfloxacin's molecular structure can be described by its chemical formula, which typically includes elements such as carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight and specific structural features can be represented as follows:
The structural representation can be visualized through molecular modeling software that illustrates the three-dimensional conformation of the molecule.
Chinfloxacin undergoes various chemical reactions during its synthesis, including:
The detailed reaction pathways can be elucidated through mechanistic studies that analyze intermediate compounds formed during synthesis.
Chinfloxacin exerts its antibacterial effect primarily through inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and transcription in bacteria. By binding to these targets, Chinfloxacin disrupts DNA supercoiling and prevents proper DNA replication, leading to bacterial cell death.
Chinfloxacin possesses several notable physical and chemical properties:
These properties are critical for formulating effective pharmaceutical preparations .
Chinfloxacin is primarily used in clinical settings for treating various bacterial infections, particularly those resistant to other antibiotics. Its applications include:
Chinfloxacin represents a deliberate evolution in fluoroquinolone antibiotic design, characterized by its distinctive tricyclic core structure. This structural innovation diverges from the classical bicyclic quinolone scaffold seen in earlier generations (e.g., ciprofloxacin, ofloxacin). The tricyclic system incorporates a fused ring moiety at the C7 position, enhancing molecular rigidity and optimizing spatial interactions with bacterial target enzymes. Like foundational fluoroquinolones, Chinfloxacin retains the essential C6-fluorine atom and C3-carboxylic acid group, critical for DNA gyrase and topoisomerase IV binding [1] [9]. However, the expanded tricyclic framework facilitates novel binding kinetics and reduces susceptibility to common efflux pump mechanisms prevalent in Gram-positive pathogens [9].
The synthesis of Chinfloxacin leverages advanced computational chemistry techniques, including density functional theory (DFT) modeling to predict bond dissociation energies and reactivity patterns. These methods ensure precise modifications that preserve critical pharmacophores while introducing enhanced antibacterial properties. The tricyclic derivative emerges as a strategic response to stagnating pipelines in antibiotic development, addressing pathogens with multi-drug resistance (MDR) phenotypes [9].
Table 1: Structural Evolution from Classical Fluoroquinolones to Chinfloxacin
| Structural Feature | Ciprofloxacin (2nd Gen) | Moxifloxacin (4th Gen) | Chinfloxacin |
|---|---|---|---|
| Core Structure | Bicyclic quinolone | Bicyclic quinolone | Tricyclic quinoline |
| C6 Substituent | Fluorine | Fluorine | Fluorine |
| C7 Substituent | Piperazine | Bicyclic amine | Fused tricyclic amine |
| C8 Substituent | Hydrogen | Methoxy | Methoxy |
| Target Spectrum Emphasis | Gram-negative | Gram-positive | Broad-spectrum MDR |
Legacy fluoroquinolones face two critical limitations: accelerating bacterial resistance and idiosyncratic toxicities. Chinfloxacin’s design directly confronts these issues through strategic chemical modifications:
Combatting Resistance Mechanisms: Resistance in classical fluoroquinolones (e.g., ciprofloxacin) frequently arises from mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, coupled with plasmid-encoded efflux pumps. Chinfloxacin’s tricyclic C7 side-chain sterically hinders access to efflux proteins (e.g., NorA in Staphylococcus aureus). Studies indicate a >10-fold reduction in efflux efficiency compared to levofloxacin [9]. Additionally, the molecule’s enhanced DNA gyrase affinity (binding energy: −9.2 kcal/mol vs. ciprofloxacin’s −7.8 kcal/mol) increases potency against mutants with reduced susceptibility [2] [9].
Mitigating Toxicity: Traditional fluoroquinolones exhibit dose-dependent cytotoxicity linked to reactive oxygen species (ROS) generation and topoisomerase II inhibition in mammalian cells. Chinfloxacin incorporates a methoxy group at C8, a modification shown to reduce oxidative stress by 34% in hepatic cell lines compared to ciprofloxacin [4] [6]. Furthermore, replacing the C3 carboxylic acid with a bioisosteric triazole in some analogues lowers chelation potential with divalent cations, potentially diminishing tendon toxicity risks while retaining antibacterial activity [9].
Advanced oxidation process (AOP) studies reveal that Chinfloxacin degrades primarily via piperazine ring cleavage (Pathway P1) rather than defluorination (Pathway P2). This is significant as P2 generates highly toxic fluoroacetate intermediates in older quinolones [2].
Chinfloxacin demonstrates scientifically validated advantages over leading fourth-generation fluoroquinolones in three domains: in vitro potency, tissue penetration, and activity against resistant isolates.
Enhanced Antibacterial Efficacy: Against methicillin-resistant Staphylococcus aureus (MRSA), Chinfloxacin achieves MIC₉₀ values of 0.25 μg/mL, outperforming moxifloxacin (0.5 μg/mL) and levofloxacin (2 μg/mL) [7] [9]. This stems from its dual-targeting potency—simultaneously inhibiting DNA gyrase (IC₅₀: 0.8 μM) and topoisomerase IV (IC₅₀: 1.1 μM) with near-equal affinity. Moxifloxacin exhibits a 3-fold selectivity bias toward topoisomerase IV, reducing efficacy against gyrase-dominant Gram-negative pathogens [7] [9].
Superior Tissue Penetration: Chinfloxacin’s log P value of 1.8 (vs. moxifloxacin’s 1.2 and levofloxacin’s 0.7) optimizes lipid membrane diffusion. In corneal penetration models, Chinfloxacin attains aqueous humor concentrations of 1.9 μg/mL after topical administration—1.5× higher than moxifloxacin and 3× higher than levofloxacin [10]. This correlates with its efficacy in deep-seated infections where tissue barriers limit older agents [9].
Activity Against Fluoroquinolone-Resistant Strains: For Streptococcus pneumoniae with parC mutations (MIC to ciprofloxacin >4 μg/mL), Chinfloxacin maintains MICs of ≤1 μg/mL. This resilience arises from its bicyclic C7 side-chain, which enables hydrophobic stacking with mutant enzyme residues absent in moxifloxacin [7] [9].
Table 2: Comparative Efficacy Against Key Pathogens
| Pathogen (Resistance Profile) | Chinfloxacin MIC₉₀ (μg/mL) | Moxifloxacin MIC₉₀ (μg/mL) | Levofloxacin MIC₉₀ (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.25 | 0.5 | 2.0 |
| Escherichia coli (Cip-R) | 0.5 | 2.0 | 8.0 |
| Streptococcus pneumoniae (ParC Mutant) | 1.0 | 2.0 | 4.0 |
| Pseudomonas aeruginosa | 0.5 | 4.0 | 2.0 |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6